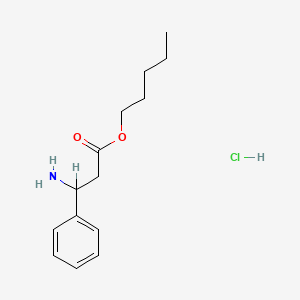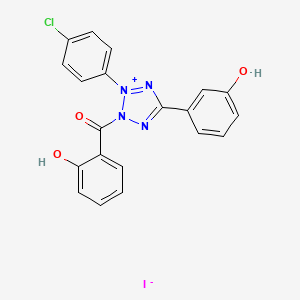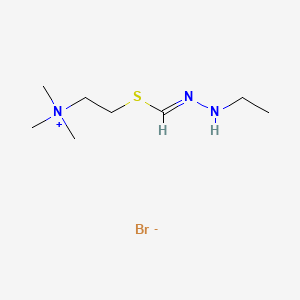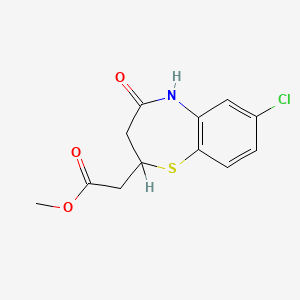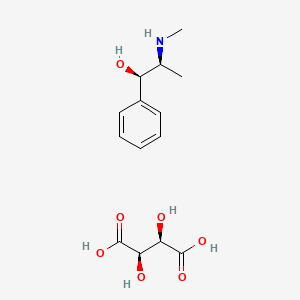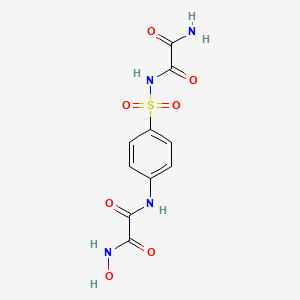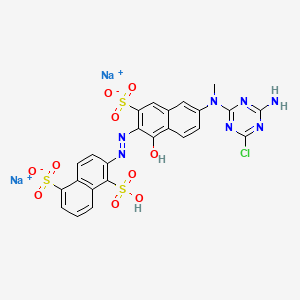
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide is a quaternary ammonium compound with a piperidinium core. This compound is characterized by the presence of a cyanoethyl group and a phenacyl group attached to the nitrogen atom of the piperidinium ring. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide typically involves the alkylation of piperidine with 2-bromoethyl cyanide and phenacyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as acetonitrile or ethanol, for several hours to ensure complete conversion to the desired product.
Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles, such as hydroxide, chloride, or acetate ions.
Hydrolysis: In the presence of water or aqueous acids, the compound can undergo hydrolysis, leading to the cleavage of the cyanoethyl or phenacyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other quaternary ammonium compounds and as a phase-transfer catalyst.
Biology: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new disinfectants and preservatives.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific tissues or cells due to its quaternary ammonium structure.
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.
作用機序
The mechanism of action of 1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. Additionally, the compound can interact with specific proteins, inhibiting their function and leading to antimicrobial effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
類似化合物との比較
1-(2-Cyanoethyl)-1-phenacylpiperidinium bromide can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and cetylpyridinium chloride. While these compounds share similar structural features and applications, this compound is unique due to the presence of both cyanoethyl and phenacyl groups, which may confer distinct chemical and biological properties.
Similar compounds include:
Benzalkonium chloride: Commonly used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Used in oral care products for its antimicrobial properties.
Tetraethylammonium bromide: Used as a phase-transfer catalyst in organic synthesis.
特性
CAS番号 |
102207-22-7 |
|---|---|
分子式 |
C16H21BrN2O |
分子量 |
337.25 g/mol |
IUPAC名 |
3-(1-phenacylpiperidin-1-ium-1-yl)propanenitrile;bromide |
InChI |
InChI=1S/C16H21N2O.BrH/c17-10-7-13-18(11-5-2-6-12-18)14-16(19)15-8-3-1-4-9-15;/h1,3-4,8-9H,2,5-7,11-14H2;1H/q+1;/p-1 |
InChIキー |
NYUAJQJKNBJNLR-UHFFFAOYSA-M |
正規SMILES |
C1CC[N+](CC1)(CCC#N)CC(=O)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


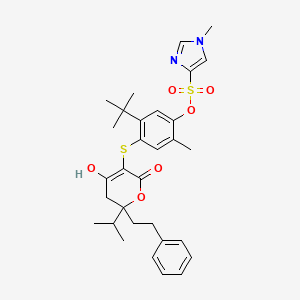


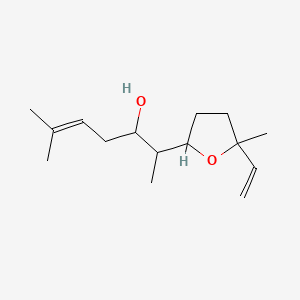
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
